Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Overview
Description
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Biopolymers and Environmental Decontamination
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate plays a crucial role in the chemical modification of biopolymers, leading to the development of new materials with specific functional properties. For instance, the modification of xylan, a type of hemicellulose, through reactions involving compounds similar to this compound, produces biopolymer ethers and esters. These derivatives exhibit unique properties based on their functional groups, substitution patterns, and degrees of substitution. This advancement not only contributes to the field of material science by introducing novel biopolymers with tailored characteristics but also holds potential for applications in drug delivery systems, showcasing the adaptability of such compounds in creating innovative materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
In environmental science, the sorption behavior of phenoxy herbicides, to which this compound-related compounds can be structurally related, is extensively studied. Understanding how these compounds interact with soil, organic matter, and minerals helps in assessing their environmental fate and the effectiveness of decontamination strategies. This knowledge is vital for developing methods to mitigate the environmental impact of such chemicals, ensuring safer agricultural practices and protecting water resources (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is classified as harmful and it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFZLIOVNLYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310207 | |
Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127861-30-7 | |
Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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